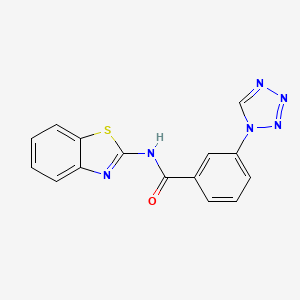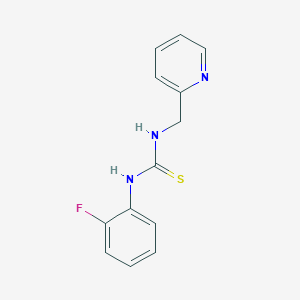![molecular formula C15H12ClFN2O2S B5702933 N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide, also known as CMF-019, is a chemical compound that has been gaining attention in the scientific community due to its potential applications as a therapeutic agent.
作用机制
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide's mechanism of action involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many cancer cells and plays a role in tumor progression and metastasis. Inhibition of CAIX by N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide leads to a decrease in tumor cell proliferation and an increase in apoptosis. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide also inhibits the production of pro-inflammatory cytokines by reducing the activation of NF-kappaB, a transcription factor that regulates the expression of many pro-inflammatory genes.
Biochemical and Physiological Effects:
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to have a low toxicity profile and does not affect normal cells. In cancer cells, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide inhibits tumor growth and induces apoptosis. In inflammation research, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide reduces the production of pro-inflammatory cytokines and reduces inflammation. In neurodegenerative disorder research, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide protects neurons from oxidative stress and reduces neuroinflammation.
实验室实验的优点和局限性
One advantage of using N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide in lab experiments is its low toxicity profile and specificity for CAIX inhibition. This makes it a promising therapeutic agent for cancer and other diseases. One limitation is the lack of clinical trials in humans, which limits its potential for clinical use.
未来方向
Include clinical trials in humans and exploring its potential applications in other diseases.
合成方法
The synthesis of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide involves the reaction of 3-chloro-4-methoxyaniline with carbon disulfide and potassium hydroxide to produce the intermediate N-(3-chloro-4-methoxyphenyl)thiourea. The intermediate is then reacted with 2-fluorobenzoyl chloride to yield N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide. The synthesis method is efficient and yields a high purity product.
科学研究应用
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. Inflammation research has shown that N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Neurodegenerative disorder research has shown that N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide can protect neurons from oxidative stress and reduce neuroinflammation.
属性
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2S/c1-21-13-7-6-9(8-11(13)16)18-15(22)19-14(20)10-4-2-3-5-12(10)17/h2-8H,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQJNASTWAXBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,3-diphenylpropanoyl)amino]benzoic acid](/img/structure/B5702850.png)

![2-(ethylthio)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5702857.png)

![1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5702867.png)
![ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B5702870.png)


![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)



![cyclohexyl [(2-nitrophenyl)thio]acetate](/img/structure/B5702932.png)
